

1-Aminopyridinium iodide synthesis from hydroxylamine-O-sulfonic acid

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Compound of Interest

Compound Name: 1-Aminopyridinium iodide

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An In-Depth Technical Guide to the Synthesis of **1-Aminopyridinium Iodide** from Hydroxylamine-O-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-aminopyridinium iodide**, a versatile reagent in organic synthesis, from hydroxylamine-O-sulfonic acid and pyridine. The document details the experimental protocol, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Introduction

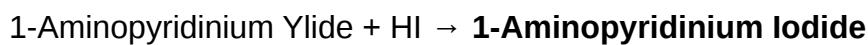
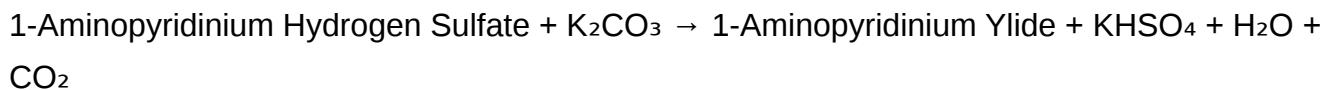
1-Aminopyridinium iodide is a valuable precursor for the generation of N-centered radicals and serves as a building block for the construction of various fused heterocycles and substituted pyridines.^{[1][2]} Its synthesis via the electrophilic amination of pyridine using hydroxylamine-O-sulfonic acid is a well-established and reliable method.^[3] This guide offers a detailed procedure based on the trusted "Organic Syntheses" protocol, ensuring reproducibility and a high yield of the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds via the N-amination of pyridine with hydroxylamine-O-sulfonic acid. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of

hydroxylamine-O-sulfonic acid. This is followed by treatment with potassium carbonate and subsequent addition of hydriodic acid to yield the final product, **1-aminopyridinium iodide**.

Reaction:



Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Properties of Reactants

Compound	Formula	Molecular Weight (g/mol)	Purity
Hydroxylamine-O-sulfonic acid	H ₃ NO ₄ S	113.09	≥ 96%
Pyridine	C ₅ H ₅ N	79.10	Distilled
Potassium Carbonate	K ₂ CO ₃	138.21	Anhydrous
Hydriodic Acid	HI	127.91	57% in water

Table 2: Properties of **1-Aminopyridinium Iodide**

Property	Value	Reference
Molecular Formula	$C_5H_7IN_2$	[1]
Molecular Weight	222.03 g/mol	[1] [4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	159-162 °C	[1] [4] [5]
Solubility	Soluble in water	[1] [6]
Yield	63-72%	[5]

Experimental Protocol

This protocol is adapted from a well-established Organic Syntheses procedure.[\[5\]](#)

4.1. Materials and Equipment

- Hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mole)
- Pyridine (24 mL, 0.30 mole), distilled
- Potassium carbonate (13.8 g, 0.10 mole)
- 57% Hydriodic acid (14 mL, 0.10 mole)
- Absolute ethanol
- Water
- Round-bottom flask
- Steam bath
- Rotary evaporator
- Stirring apparatus

- Filtration apparatus
- Dry ice-methanol bath

4.2. Procedure

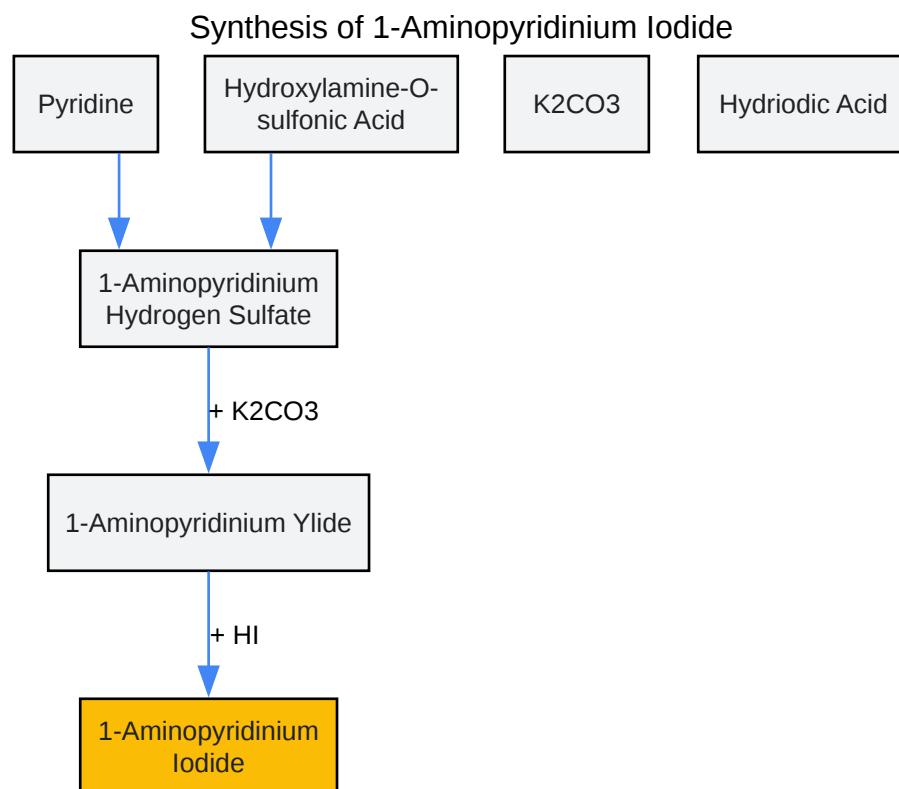
- Reaction Mixture Preparation: In a suitable flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 mL of cold water. To this solution, add 24 mL (0.30 mole) of distilled pyridine.
- Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.
- Cooling and Base Addition: Cool the reaction mixture to room temperature with stirring. Add 13.8 g (0.10 mole) of potassium carbonate.
- Solvent Removal: Remove the water and excess pyridine by heating the mixture at 30-40°C using a rotary evaporator connected to a water aspirator.
- Extraction: Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
- Precipitation: To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid.
- Crystallization: Store the resulting solution at -20°C for 1 hour to allow for the crystallization of the product.^[5]
- Isolation and Purification: Collect the solid by filtration. Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of nearly white crystals of **1-aminopyridinium iodide**.^[5]

4.3. Characterization

The final product can be characterized by its melting point, which should be in the range of 160-162°C.^[5]

Visualizations

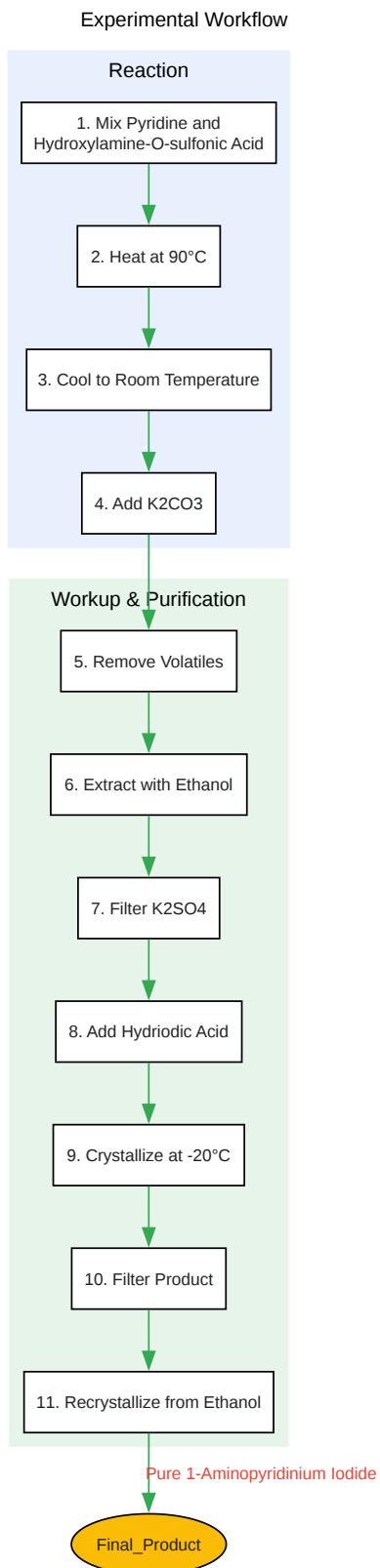
5.1. Reaction Pathway



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Caption: Reaction pathway for the synthesis of **1-aminopyridinium iodide**.

5.2. Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

- Hydroxylamine-O-sulfonic acid and its derivatives can be hazardous. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- The reaction should be carried out in a well-ventilated fume hood.
- Hydriodic acid is corrosive and should be handled with care.

Conclusion

The synthesis of **1-aminopyridinium iodide** from hydroxylamine-O-sulfonic acid and pyridine is a robust and efficient method for producing this important synthetic intermediate. The detailed protocol and supporting data provided in this guide are intended to facilitate its successful application in research and development settings.

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